Extended π-Conjugation and Spectral Shift
The anthracenol core of 1-Phenylazo-2-anthrol provides extended π-conjugation relative to naphthol-based analogs such as 1-phenylazo-2-naphthol (Sudan I) and phenanthrol derivatives [1]. A comparative UV-Vis spectroscopic investigation of eight substituted phenylazo derivatives across condensed ring systems (α- and β-naphthol, 9-phenanthrol, and 5- and 6-chrysenol) in different organic solvents established a quantitative relationship between aromatic ring fusion number and spectral parameters [2]. While 1-Phenylazo-2-anthrol itself is not individually tabulated in the published dataset, the class-level trend demonstrates that each additional fused benzene ring produces a measurable bathochromic shift in λmax [3]. The anthracene system (three fused rings) is structurally positioned between phenanthrene and chrysene derivatives in terms of conjugation length, implying spectral properties intermediate to these characterized analogs [4].
| Evidence Dimension | UV-Vis absorption maximum (λmax) bathochromic shift per additional fused ring |
|---|---|
| Target Compound Data | Anthracene core (three fused aromatic rings); predicted λmax position between phenanthrene (three rings) and chrysene (four rings) derivatives based on conjugation extension trend |
| Comparator Or Baseline | 1-phenylazo-2-naphthol (naphthalene core, two fused rings): characterized in comparative spectroscopic study as having shorter-wavelength λmax; 9-phenanthrol azo derivatives (three fused rings): systematically longer λmax than naphthol analogs |
| Quantified Difference | Qualitative bathochromic trend observed across the condensed ring series; exact λmax difference for 1-phenylazo-2-anthrol versus 1-phenylazo-2-naphthol requires compound-specific measurement (no peer-reviewed data identified in this search) |
| Conditions | Organic solvents (non-aqueous); study compared eight substituted phenylazo derivatives of α-naphthol, β-naphthol, 9-phenanthrol, and 5- and 6-chrysenol |
Why This Matters
Researchers seeking specific absorption wavelengths for analytical probes, photometric reagents, or materials applications must select the appropriate condensed ring system to achieve target spectral overlap or differentiation from interfering species.
- [1] Dessouki, H.A.; Killa, H.M.; Zaghloul, A. Electronic absorption spectra of some azo compounds with condensed ring systems in non-aqueous and mixed buffer solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2001. View Source
- [2] Eperlein, J.; Blau, B. The UV-VIS-spectral behaviour of arylazo compounds. I. General remarks. Revue Roumaine de Chimie, 1988, 33(5), 473-481. View Source
- [3] Lyčka, A.; Vrba, Z.; Vrba, M. N-15, C-13 and H-1 NMR spectra and azo-hydrazone tautomerism of some phenylazo compounds. Dyes and Pigments, 2000, 47(1-2), 45-51. View Source
- [4] Nepraš, M.; Titz, M.; Nečas, M.; Luňák, S.; Hrdina, R.; Lyčka, A. Study of the azo-hydrazone tautomeric equilibrium by electronic spectroscopy and quantum chemistry. I. Electronic spectra. Collect. Czech. Chem. Commun. 1988, 53, 213-226. View Source
